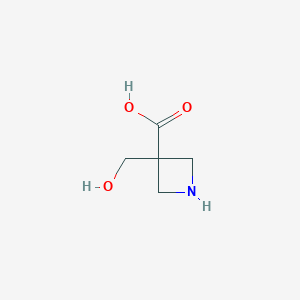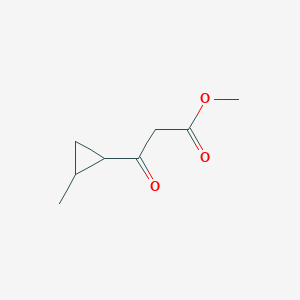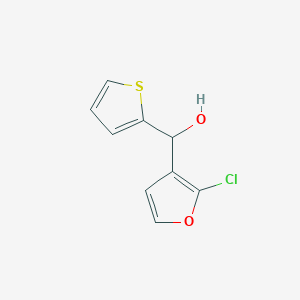
4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, often resulting in a mixture of regioisomers . Another method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, followed by purification processes to isolate the desired product.
化学反応の分析
Types of Reactions
4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar in structure but lacks the ethyl group at the 3-position.
4-amino-1-methyl-1H-pyrazole: Similar but lacks the ethyl group at the 3-position.
5-amino-3-methyl-1-phenyl-1H-pyrazole: Contains a phenyl group instead of an ethyl group.
Uniqueness
4-amino-3-ethyl-1-methyl-1H-pyrazol-5-ol is unique due to the presence of both an amino group and an ethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
4-amino-5-ethyl-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H11N3O/c1-3-4-5(7)6(10)9(2)8-4/h8H,3,7H2,1-2H3 |
InChIキー |
AMTOSGXZZADFQQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)N(N1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


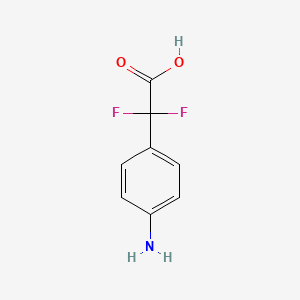
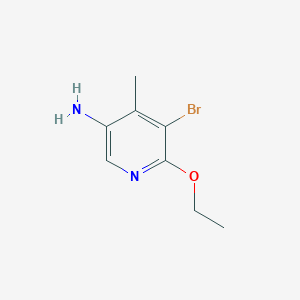
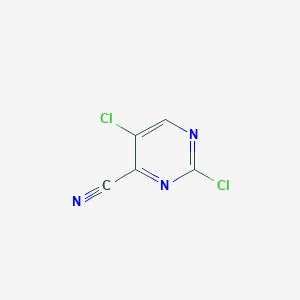
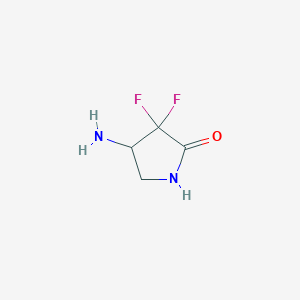
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)

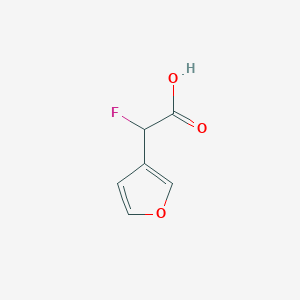
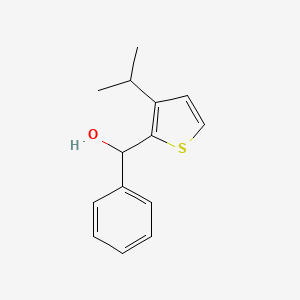
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)
